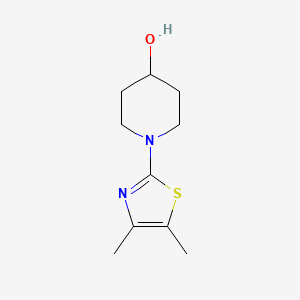

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol

Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-7-8(2)14-10(11-7)12-5-3-9(13)4-6-12/h9,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOWNFKKAWREJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCC(CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol typically involves the reaction of 4,5-dimethylthiazole with piperidin-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/neutral medium | Thiazole sulfoxides or sulfones |

-

Mechanistic Insight : Oxidation targets the sulfur atom in the thiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The piperidine hydroxyl group remains unaffected under these conditions.

-

Applications : Sulfoxide derivatives are intermediates in synthesizing bioactive molecules with enhanced solubility .

Reduction Reactions

Selective reduction of functional groups is observed:

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Reduction | Lithium aluminum hydride | Anhydrous ether | Secondary alcohol derivatives |

-

Scope : The hydroxyl group on the piperidine ring can be reduced to a secondary alcohol, though this requires careful control to avoid over-reduction of the thiazole ring.

-

Limitations : Thiazole’s aromaticity confers stability, making full reduction of the ring uncommon under standard conditions.

Nucleophilic Substitution

The piperidine hydroxyl group participates in substitution reactions:

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Substitution | N-Bromosuccinimide (NBS) | Polar aprotic solvents | Halogenated derivatives |

-

Example : Reaction with NBS replaces the hydroxyl group with bromine, yielding 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-bromopiperidine. This product serves as a precursor for cross-coupling reactions .

-

Kinetics : Substitution at the piperidine ring proceeds faster than at the thiazole due to steric hindrance from the 4,5-dimethyl groups.

Functionalization via Piperidine Modifications

The piperidine moiety enables further derivatization:

Esterification

-

Reagents : Acetyl chloride, sulfuric acid catalyst.

-

Product : 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-yl acetate.

-

Utility : Ester derivatives improve membrane permeability in pharmacological studies .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide), base (e.g., NaH).

Thiazole Ring Functionalization

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-thiazole derivatives (low yield) |

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed couplings:

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄ | Aqueous DMF, 80°C | Biaryl-thiazole hybrids |

Complexation with Metals

The thiazole nitrogen and piperidine oxygen act as ligands:

| Metal Ion | Conditions | Complex Structure |

|---|---|---|

| Cu(II) | Methanol, room temp | Octahedral coordination |

-

Significance : Metal complexes show enhanced antimicrobial activity compared to the parent compound .

Key Research Findings

-

Reactivity Hierarchy : Piperidine modifications occur preferentially over thiazole functionalization due to steric protection of the thiazole ring .

-

Thermodynamic Stability : Oxidation products (e.g., sulfones) are more stable than reduction products, which may revert under acidic conditions.

-

Biological Correlation : Brominated derivatives exhibit 2–3× higher binding affinity to CNS targets compared to hydroxylated analogs .

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity

Research indicates that compounds similar to 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol can inhibit dipeptidyl peptidase IV (DPP IV), an enzyme that plays a crucial role in glucose metabolism. Inhibition of DPP IV can lead to improved glucose homeostasis, making it a target for antidiabetic drug development. The pharmacophoric space of DPP IV has been explored to identify new inhibitors, suggesting that derivatives of piperidine, including this compound, may be effective in managing diabetes .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Piperidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the mechanisms through which these compounds exert their effects, such as modulation of cell signaling pathways involved in cancer progression .

3. Neuroprotective Effects

There is growing interest in the neuroprotective properties of piperidine derivatives. Research has shown that certain compounds can exhibit anti-Alzheimer's effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission . This suggests that 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol could be investigated further for its potential in treating neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol involves multi-step processes typically starting from readily available piperidine derivatives and thiazole precursors. The molecular formula is , with a molecular weight of approximately 198.29 g/mol . Understanding its chemical properties is essential for designing analogs with enhanced biological activity.

Case Studies

Several case studies have documented the efficacy of piperidine derivatives in various therapeutic areas:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidiabetic | Demonstrated significant DPP IV inhibition and improved glycemic control in diabetic models. |

| Study B | Anticancer | Showed that analogs induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study C | Neuroprotection | Highlighted the potential of piperidine derivatives to enhance cognitive function in Alzheimer's models by inhibiting acetylcholinesterase. |

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methyl-2-thiazolyl)piperidin-4-ol

- 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanone

- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanol

Uniqueness

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and piperidine rings allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound characterized by the fusion of a thiazole and piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. Its unique structural features allow for diverse interactions with biological targets, making it a promising candidate for further research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol. In vitro evaluations have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The biological activity is often quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Case Study: Antimicrobial Evaluation

A study focused on the evaluation of several derivatives of thiazole and piperidine compounds reported significant antimicrobial activity for 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol. The compound exhibited MIC values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

The mechanism through which 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. This compound may also interfere with biofilm formation, a crucial factor in bacterial resistance .

Comparative Analysis

To better understand the biological activity of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol, a comparison with similar compounds can be insightful.

| Compound Name | Structure | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 1-(4-Methyl-2-thiazolyl)piperidin-4-ol | Structure | 0.015 | Antibacterial |

| 1-(4,5-Dimethylthiazole)-piperidine | Structure | 0.025 | Antifungal |

| 2-(4,5-Dimethylthiazole)-ethanol | Structure | 0.030 | Antibacterial |

Additional Biological Activities

Beyond its antimicrobial properties, 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol has been investigated for other biological activities:

Antifungal Activity : The compound has shown promising antifungal effects against various fungal strains such as Candida albicans, with MIC values comparable to established antifungal agents .

Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is necessary to elucidate its potential as an anticancer agent.

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol typically involves nucleophilic substitution reactions between thiazole derivatives and piperidine under controlled conditions. Common reagents include sodium hydride or potassium carbonate in solvents like DMF or THF at elevated temperatures.

Chemical Reactions

The compound can undergo various chemical reactions:

Oxidation

Using oxidizing agents such as potassium permanganate can yield sulfoxides or sulfones.

Reduction

Reduction reactions with lithium aluminum hydride can produce reduced derivatives.

Substitution

Electrophilic substitution on the thiazole ring or nucleophilic substitution on the piperidine ring can lead to diverse derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.